REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:11][CH3:12])[C:5]([O:13][CH3:14])=[CH:4][CH:3]=1.Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1>[CH3:12][O:11][C:6]1[C:7]2[C:8](=[O:10])[O:9][C:16](=[O:18])[NH:1][C:2]=2[CH:3]=[CH:4][C:5]=1[O:13][CH3:14]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=CC=C(C(=C1C(=O)O)OC)OC
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
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ice water
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Quantity
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400 mL
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was refluxed for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
|
was filtrated
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Type
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WASH
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Details
|
rinsed with water and methanol
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=2NC(OC(C21)=O)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |